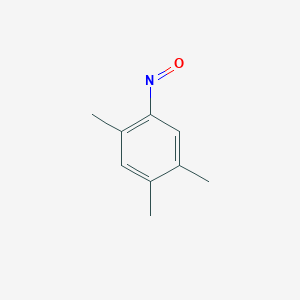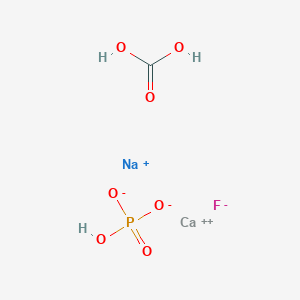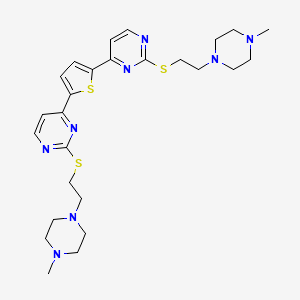![molecular formula C26H46N4+4 B14280798 1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium CAS No. 138682-09-4](/img/structure/B14280798.png)
1,1'-Bis[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is a quaternary ammonium compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by its bipyridinium core, which is linked to two trimethylazaniumyl pentyl groups. It is known for its ganglionic blocking activity and has been used in the treatment of hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclocondensation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve purification steps to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of conjugated oligomers and polymers. These materials exhibit unique electrochemical properties and are studied for their potential use in electrochromic devices and molecular switches.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by blocking ganglionic transmission, which is achieved through its interaction with nicotinic acetylcholine receptors. This results in the inhibition of neural transmission, leading to its antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentamethonium: A quaternary ammonium cation with similar ganglionic blocking activity.
Hexamethonium: Another quaternary ammonium compound used as a ganglionic blocker.
Decamethonium: A compound with similar structure and function, used as a neuromuscular blocking agent.
Uniqueness
1,1’-Bis[5-(trimethylazaniumyl)pentyl]-4,4’-bipyridin-1-ium is unique due to its bipyridinium core, which imparts distinct electrochemical properties. This makes it particularly valuable in the development of advanced materials and molecular devices. Additionally, its specific ganglionic blocking activity sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
138682-09-4 |
|---|---|
Formule moléculaire |
C26H46N4+4 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
trimethyl-[5-[4-[1-[5-(trimethylazaniumyl)pentyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]pentyl]azanium |
InChI |
InChI=1S/C26H46N4/c1-29(2,3)23-11-7-9-17-27-19-13-25(14-20-27)26-15-21-28(22-16-26)18-10-8-12-24-30(4,5)6/h13-16,19-22H,7-12,17-18,23-24H2,1-6H3/q+4 |
Clé InChI |
HGMPKTZAJYKHAZ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![Methyl 2,4-bis[(4-methylbenzene-1-sulfonyl)oxy]benzoate](/img/structure/B14280754.png)
ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)


![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)
